

Application Notes and Protocols: AES-135 (Mebeverine Hydrochloride) Intraperitoneal Injection in Mice

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Compound of Interest

Compound Name: AES-135

Cat. No.: B15585584

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "**AES-135**" is not found in the available scientific literature. It is presumed that this is a typographical error and the intended compound is Mebeverine Hydrochloride, which is commonly available in a 135 mg formulation. These application notes are based on the available information for mebeverine.

Introduction

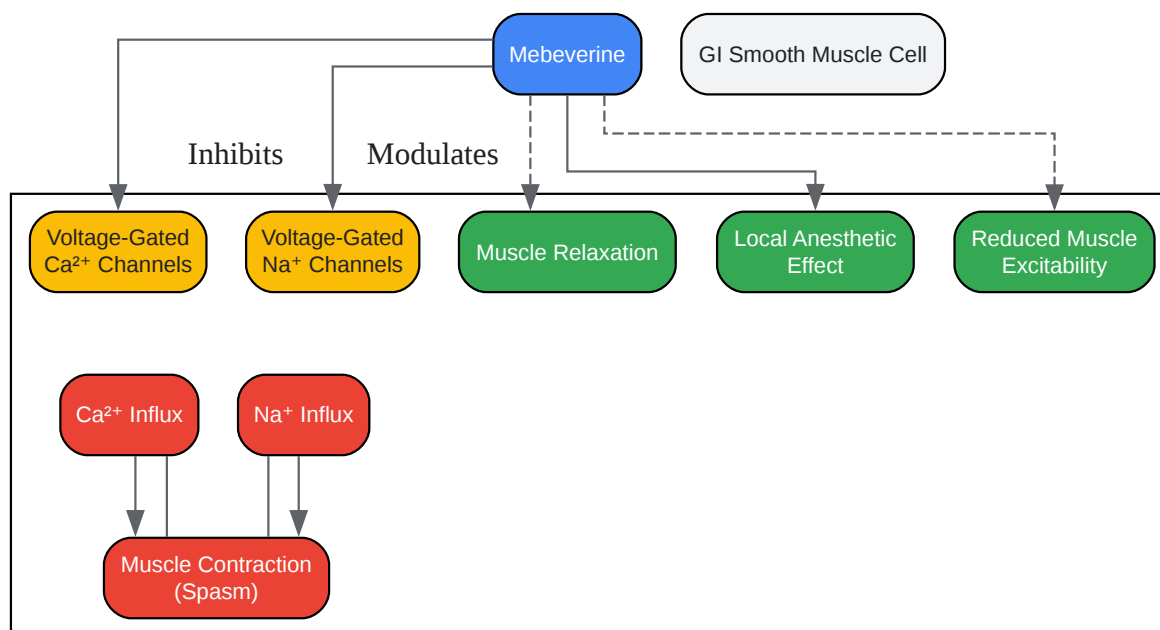
Mebeverine is a musculotropic antispasmodic drug that exerts a direct effect on the smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal gut motility.^{[1][2]} It is primarily used in the treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders.^{[1][3]} This document provides a detailed protocol for the intraperitoneal (IP) administration of mebeverine hydrochloride in mice for research purposes, along with information on its mechanism of action, safety, and pharmacokinetics based on available data.

Mechanism of Action

The precise mechanism of action of mebeverine is not fully elucidated but is understood to be multifactorial, acting locally on the gastrointestinal tract with minimal systemic effects.^{[1][4]} Its primary actions include:

- **Calcium Channel Blockade:** Mebeverine inhibits the influx of calcium ions into gastrointestinal smooth muscle cells. This reduction in intracellular calcium leads to muscle relaxation and the prevention of spasms.[4]
- **Sodium Channel Modulation:** It also affects sodium channels in smooth muscle cells, which decreases muscle excitability and contributes to its antispasmodic effect.[4]
- **Local Anesthetic Effect:** Mebeverine exhibits a local anesthetic action, which helps in reducing the sensitivity of the gut muscles to stimuli that can trigger pain and spasms.[4]
- **Autonomic Nervous System Regulation:** It may help restore the balance of the autonomic nervous system's control over the gastrointestinal tract.[4]
- **Muscarinic Receptor Interaction:** There is some evidence to suggest that mebeverine may also interact with muscarinic receptors.[1]

Signaling Pathway of Mebeverine Action



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Caption: Proposed mechanism of action of mebeverine on gastrointestinal smooth muscle cells.

Experimental Protocols

Preparation of Mebeverine Hydrochloride Solution for Injection

- **Vehicle Selection:** A sterile isotonic saline solution (0.9% NaCl) is a suitable vehicle for preparing the mebeverine hydrochloride solution.
- **Concentration Calculation:** The concentration of the mebeverine solution should be calculated based on the desired dosage (mg/kg) and the injection volume. The recommended maximum intraperitoneal injection volume for mice is 10 ml/kg.[5]
- **Preparation:**
 - Weigh the required amount of mebeverine hydrochloride powder using an analytical balance.
 - Under sterile conditions (e.g., in a laminar flow hood), dissolve the powder in the appropriate volume of sterile saline.
 - Ensure the solution is completely dissolved and clear.
 - Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.
 - It is recommended to warm the solution to room or body temperature before injection to minimize discomfort to the animal.[6]

Intraperitoneal Injection Protocol in Mice

This protocol is a general guideline and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.

Materials:

- Sterile syringes (0.3 - 1 ml)[6]

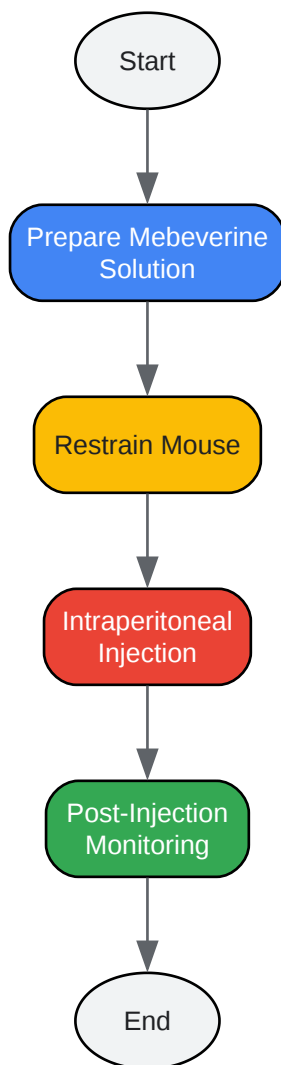
- Sterile needles (25-30 gauge)[6]
- Prepared sterile mebeverine hydrochloride solution
- 70% ethanol or other appropriate disinfectant
- Gauze pads or cotton swabs[6]
- Appropriate personal protective equipment (PPE)

Procedure:

- Animal Restraint:
 - Gently restrain the mouse using an appropriate technique, such as the scruffing method, ensuring a firm but not overly tight grip.[6] The animal should be positioned in dorsal recumbency (on its back) with its head tilted slightly downwards.[5]
- Injection Site Identification:
 - The preferred injection site is the lower right quadrant of the abdomen.[5][6] This location helps to avoid puncturing the cecum, urinary bladder, and other major organs.[6]
- Injection:
 - Disinfect the injection site with 70% ethanol.
 - Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall. [6] The depth of insertion should be sufficient for the entire bevel to enter the peritoneal cavity, typically about half the needle length for smaller mice.[5]
 - Before injecting, gently pull back on the plunger to ensure no fluid (e.g., blood, urine, or intestinal contents) is aspirated. If any fluid enters the syringe, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[5]
 - Slowly and steadily depress the plunger to administer the solution.
 - Withdraw the needle at the same angle it was inserted.

- Post-Injection Monitoring:
 - Return the mouse to its cage and monitor for any signs of distress, pain, or adverse reactions, such as bleeding at the injection site, peritonitis, or changes in behavior.[5]

Experimental Workflow



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Caption: General workflow for intraperitoneal injection of mebeverine in mice.

Quantitative Data

Toxicology Data

Species	Route of Administration	Parameter	Value	Reference
Mouse	Intraperitoneal	LD ₅₀	150 mg/kg	[7]
Rat	Oral	LD ₅₀	1540 mg/kg	[7]
Rat	Intravenous	LD ₅₀	17.7 mg/kg	[7]

A study in pregnant rats reported that daily intraperitoneal injection of 0.96 mg/kg mebeverine for 20 days resulted in histological-pathological changes in the kidneys of both the dams and their fetuses, including necrosis, shrinkage, and damage to the renal glomeruli.[8][9]

Pharmacokinetic Parameters

No pharmacokinetic data for the intraperitoneal administration of mebeverine in mice was found in the search results. The following data is for other routes and species.

Species	Route of Administration	Dose	t _{1/2} (half-life)	C _{max} (Peak Plasma Concentration)	T _{max} (Time to Peak)	Notes	Reference
Rat	Intravenous	2 mg	~29 minutes	Not Reported	Not Reported	After IV administration, the parent drug was rapidly eliminated. The metabolite, veratric acid, reached a mean peak plasma concentration of 1.80 µg/mL at 15-30 minutes.	[10]
Rat	Oral	2 mg	Not Reported	Traces of parent drug detected	Not Reported	Mebeverine undergoes rapid and extensive first-pass metabolism. The	[10]

metabolite,
veratric
acid,
reached
a mean
peak
plasma
concentration of
0.90
µg/mL at
15 min -
4 h.

Human	Oral	270 mg	Not Reported	Not detected	Not Reported	No measurable concentrations of the parent drug were found in plasma. The metabolite, veratric acid, had a mean peak plasma concentration of 13.5 µg/mL at	[10]
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40-80
minutes.

Safety Precautions

- Handle mebeverine hydrochloride powder in a well-ventilated area, and wear appropriate PPE, including gloves, a lab coat, and safety glasses.
- All animal procedures should be performed by trained personnel in accordance with approved animal care protocols.
- Dispose of all sharps and biohazardous waste according to institutional guidelines.

Conclusion

While specific protocols for the intraperitoneal injection of mebeverine in mice are not readily available in the literature, a standard IP injection protocol can be adapted for its administration. Researchers should be aware of the potential for renal toxicity, as observed in studies with rats. Due to rapid first-pass metabolism after oral administration, intraperitoneal injection may offer a more direct route for systemic exposure, although pharmacokinetic data for this route is currently lacking. Further studies are needed to establish the detailed pharmacokinetic and safety profile of intraperitoneally administered mebeverine in mice.

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